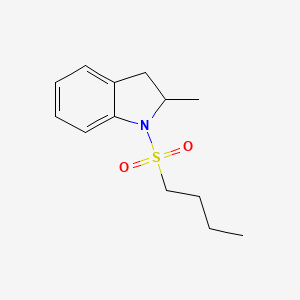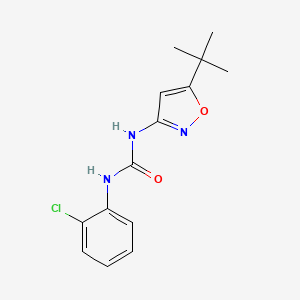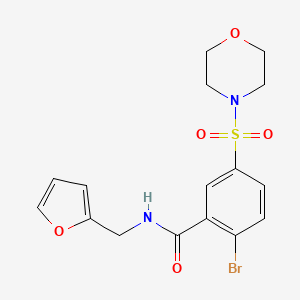
1-(butylsulfonyl)-2-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-2-methylindoline is a chemical compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-2-methylindoline involves its interaction with specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have inhibitory effects on protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(butylsulfonyl)-2-methylindoline in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for targeted inhibition and manipulation of cellular function. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds.
However, there are also limitations to using this compound in lab experiments. Its complex synthesis method and limited availability can make it difficult to obtain in large quantities. Additionally, its specificity for certain enzymes and cellular signaling pathways can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(butylsulfonyl)-2-methylindoline. One area of focus is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other cellular signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods could expand its availability for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(butylsulfonyl)-2-methylindoline is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the reaction of 2-methylindoline with butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(butylsulfonyl)-2-methylindoline has been used in various scientific research studies due to its potential as a biological tool. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C and phospholipase A2, which play important roles in cellular signaling pathways. This inhibition can lead to changes in cellular function and has been studied for its potential therapeutic applications.
Propriétés
IUPAC Name |
1-butylsulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-9-17(15,16)14-11(2)10-12-7-5-6-8-13(12)14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIPWZWSKCRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
